Scaffold Isomerism: Oxalamide-Piperazine vs. Indolinone-Pyrrole Pharmacophore Topology Against Sunitinib (Same C22H27FN4O2 Formula)
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide and sunitinib are constitutional isomers sharing the identical molecular formula C22H27FN4O2 but possessing orthogonal pharmacophore architectures. The target compound contains a flexible oxalamide linker (N1–C(=O)–C(=O)–N2) bridging a 4-fluorophenylpiperazine unit and a 1-phenylethyl group, whereas sunitinib contains a planar Z-configured indolinone-pyrrole-carboxamide system that occupies the ATP-binding pocket of VEGFR2 and PDGFRβ [1][2]. The topological polar surface area (TPSA) of the target compound is 64.7 Ų (computed by PubChem Cactvs) versus 77.2 Ų for sunitinib, reflecting the greater hydrogen-bonding capacity of the oxalamide core [1][3]. The oxalamide unit provides two geometrically constrained hydrogen-bond donor/acceptor pairs (N–H and C=O) arrayed in a planar diketo motif that is absent from sunitinib. This topological distinction makes the compound unsuitable as an ATP-competitive kinase inhibitor but potentially suitable for protein-protein interaction surfaces or non-kinase enzyme targets that accommodate the oxalamide pharmacophore [1].
| Evidence Dimension | Scaffold topology (TPSA and pharmacophore class) |
|---|---|
| Target Compound Data | TPSA = 64.7 Ų; oxalamide-piperazine scaffold; 2 H-bond donors, 5 H-bond acceptors; 6 rotatable bonds |
| Comparator Or Baseline | Sunitinib: TPSA = 77.2 Ų; indolinone-pyrrole-carboxamide scaffold; 3 H-bond donors, 4 H-bond acceptors |
| Quantified Difference | ΔTPSA = 12.5 Ų (target compound 16% lower); ΔH-bond donors = −1; ΔH-bond acceptors = +1; scaffold topology completely non-overlapping |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release) for the target compound and by PubChem for sunitinib; both neutral species in silico |
Why This Matters
For researchers requiring an isomeric control with a distinct pharmacophore for sunitinib target-deconvolution studies, or an oxalamide-containing scaffold for non-kinase target screening, this compound provides a uniquely matched molecular-weight and formula control that a generic piperazine cannot supply.
- [1] PubChem. N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide. PubChem CID 44059712. Computed Properties: TPSA 64.7 Ų, H-Bond Donor Count 2, H-Bond Acceptor Count 5, Rotatable Bond Count 6. Retrieved 2026-05-09. View Source
- [2] Roskoski, R. (2007). Sunitinib: A VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Biochemical and Biophysical Research Communications, 356(2), 323–328. doi:10.1016/j.bbrc.2007.02.156 View Source
- [3] PubChem. Sunitinib. PubChem CID 5329102. Computed Properties: TPSA 77.2 Ų, H-Bond Donor Count 3, H-Bond Acceptor Count 4. Retrieved 2026-05-09. View Source
